2-Amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C6H8N2O3·HCl It is a derivative of propanoic acid, featuring an oxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
A similar compound, an ibotenic acid homolog, is known to be a glutamate agonist and the defining agonist for the ampa subtype of glutamate receptors .
Mode of Action
Based on the similar compound mentioned earlier, it can be inferred that it might interact with its targets, possibly the ampa subtype of glutamate receptors, leading to changes in the cellular processes .
Biochemical Pathways
Given its potential interaction with glutamate receptors, it might influence the glutamatergic neurotransmission pathway .
Result of Action
Based on the similar compound, it might influence cellular processes through its interaction with the ampa subtype of glutamate receptors .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary greatly depending on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Oxazole derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
Oxazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride typically involves the reaction of a suitable oxazole derivative with an amino acid precursor. One common method involves the condensation of an oxazole carboxylic acid with an amino acid ester, followed by hydrolysis and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated control systems, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amino and oxazole groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in research and industry.
Scientific Research Applications
2-Amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid;hydrochloride
- 2-Amino-3-(4-(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy)-3,5-dichlorophenyl)propanoic acid
Uniqueness
2-Amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-amino-3-(1,3-oxazol-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c7-5(6(9)10)1-4-2-11-3-8-4;/h2-3,5H,1,7H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYINUMGWFGCQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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